4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine
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Overview
Description
4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine typically involves the reaction of morpholine with a suitable pyrrole derivative. One common method involves the use of a pyrrole-2-carboxaldehyde, which reacts with morpholine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 25°C to 45°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and morpholine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylate
- Mc-Gly-Gly-Phe-2-((2-aminoacetamido)methoxy)acetic acid (S)-10-benzyl-23-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6,9,12,15,18-pentaoxo-3-oxa-5,8,11,14,17-pentaazatricosanoic acid .
Uniqueness
4-((2,5-Dihydro-1H-pyrrol-2-yl)methyl)morpholine is unique due to its combination of a morpholine and pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2,5-dihydro-1H-pyrrol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H16N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h1-2,9-10H,3-8H2 |
InChI Key |
KVEWPNIYXFIUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2C=CCN2 |
Origin of Product |
United States |
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